molecular formula C13H16N2O3 B11985896 1-(3-Methoxy-2-nitrostyryl)pyrrolidine

1-(3-Methoxy-2-nitrostyryl)pyrrolidine

Cat. No.: B11985896
M. Wt: 248.28 g/mol
InChI Key: MVLONDZYHRQJTM-JXMROGBWSA-N
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Description

1-(3-Methoxy-2-nitrostyryl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring attached to a styryl group substituted with methoxy and nitro groups

Preparation Methods

The synthesis of 1-(3-Methoxy-2-nitrostyryl)pyrrolidine typically involves the reaction of 3-methoxy-2-nitrobenzaldehyde with pyrrolidine under basic conditions. The reaction proceeds via a condensation mechanism, forming the styryl linkage between the aromatic ring and the pyrrolidine moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

1-(3-Methoxy-2-nitrostyryl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxy-2-nitrostyryl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-nitrostyryl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

1-(3-Methoxy-2-nitrostyryl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-[(E)-2-(3-methoxy-2-nitrophenyl)ethenyl]pyrrolidine

InChI

InChI=1S/C13H16N2O3/c1-18-12-6-4-5-11(13(12)15(16)17)7-10-14-8-2-3-9-14/h4-7,10H,2-3,8-9H2,1H3/b10-7+

InChI Key

MVLONDZYHRQJTM-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC(=C1[N+](=O)[O-])/C=C/N2CCCC2

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=CN2CCCC2

Origin of Product

United States

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